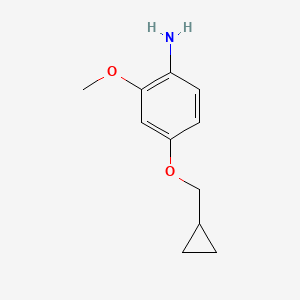

4-(Cyclopropylmethoxy)-2-methoxyaniline

Description

4-(Cyclopropylmethoxy)-2-methoxyaniline (CAS: 1342225-48-2) is an aniline derivative featuring a methoxy group at the 2-position and a cyclopropylmethoxy group at the 4-position of the aromatic ring. The cyclopropylmethoxy substituent introduces steric and electronic effects due to the strained cyclopropane ring, which can influence reactivity, solubility, and intermolecular interactions. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, particularly in the construction of complex heterocycles or bioactive molecules . Its synthesis likely involves nucleophilic substitution reactions, similar to related compounds in the literature (e.g., 4-(cyclopropylmethoxy)benzaldehyde, synthesized via K₂CO₃-mediated alkylation with 99% yield) .

Properties

IUPAC Name |

4-(cyclopropylmethoxy)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-11-6-9(4-5-10(11)12)14-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXUYCIMVVJSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation and Transposition of Nitroaromatic Precursors

A robust and industrially relevant method involves starting from nitro-substituted aromatic compounds, such as nitrobenzene derivatives, followed by catalytic hydrogenation to convert the nitro group to an amino group. This approach is well-documented in patent CN102675133A, which describes a one-step hydrogenation process for synthesizing p-methoxyaniline compounds with high selectivity and yield.

- Starting materials: Nitrobenzene derivatives with methoxy substituents.

- Solvent system: Methanol mixed with water or lower fatty acids (e.g., glacial acetic acid).

- Catalyst: Noble metal catalysts such as 3-5% Pt/C supported on activated carbon.

- Conditions: Hydrogenation at 20-80 °C under atmospheric pressure or slight pressure (~0.1 atm H2).

- Work-up: Neutralization, phase separation, organic solvent extraction, and distillation to isolate products.

Example Data from Patent Embodiments:

| Entry | Starting Material | Catalyst | Temp (°C) | Yield of p-Methoxyaniline (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ortho Nitro Toluene | 5% Pt/C | 60 | 69.5 | Methanol solvent, 0.1 atm H2 |

| 2 | Oil of Mirbane (Nitro compound) | 3% Pt/C | 60 | 72.3 | Acetic acid added, methanol solvent |

This method offers advantages of high yield, mild conditions, and scalability, making it suitable for the preparation of methoxyaniline intermediates that can be further functionalized to introduce cyclopropylmethoxy groups.

Etherification via Grignard Reaction and Protection-Deprotection Strategy

Another synthetic approach relevant for cyclopropylmethoxy-containing phenolic intermediates involves:

- Protection of phenolic hydroxyl groups (e.g., tert-butyl ether formation from para-chlorophenol).

- Grignard reaction with magnesium and ethylene oxide to form phenylethyl alcohol derivatives.

- Alkylation with cyclopropyl halomethane to introduce the cyclopropylmethoxy substituent.

- Deprotection (acidolysis) to regenerate the phenol.

This method is described in patent CN1651379A, focusing on preparing 4-[2-(cyclopropylmethoxy)ethyl]phenol, a close structural analog relevant for further amination steps to obtain the target aniline derivative.

| Step | Reaction Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Protection of p-chlorophenol with isobutene (acid catalysis) | Formation of tert-butyl ether |

| 2 | Grignard reaction with magnesium and ethylene oxide | Formation of 4-tert-butoxy phenylethyl alcohol |

| 3 | Alkylation with cyclopropyl halomethane under alkaline conditions | Formation of 1-tert-butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene |

| 4 | Acidolysis to remove tert-butyl protecting group | Yielding 4-[2-(cyclopropylmethoxy)ethyl]phenol |

This route is advantageous due to the availability of raw materials, relatively short reaction steps, and high overall yield, making it industrially feasible.

Continuous Flow Nitration and Reduction for Amino Group Introduction

For the introduction of the amino group at specific positions on the aromatic ring, a continuous flow synthesis method is reported for 4-methoxy-2-nitroaniline, a key intermediate structurally related to 4-(Cyclopropylmethoxy)-2-methoxyaniline.

- Acetylation of 4-methoxyaniline to form 4-methoxyacetanilide.

- Controlled nitration in a continuous flow reactor to yield 4-methoxy-2-nitroacetanilide with high selectivity.

- Hydrolysis of the acetyl group to regenerate the amino group, yielding 4-methoxy-2-nitroaniline.

- Subsequent reduction of the nitro group to aniline may be performed to obtain the final amine.

This continuous flow approach offers:

- High reaction speed.

- Reduced by-products.

- Improved heat and mass transfer.

- Enhanced safety and scalability.

It is particularly relevant for producing high-purity intermediates for further functionalization.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Steps | Catalyst/System | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydrogenation of nitroaromatics | Nitrobenzene derivatives | Catalytic hydrogenation | Pt/C, Pd/C, Rh/C | 69-72 | Mild conditions, scalable | Requires noble metal catalysts |

| Grignard + Protection-Deprotection | p-Chlorophenol, cyclopropyl halide | Protection, Grignard, alkylation, deprotection | Mg, acid catalysts | High (not numerically specified) | High yield, industrially feasible | Multi-step, requires protection |

| Continuous flow nitration + hydrolysis | 4-Methoxyaniline | Acetylation, nitration, hydrolysis | Flow reactors, nitration reagents | High selectivity, high purity | Fast, safe, efficient | Requires specialized equipment |

Research Findings and Notes

Catalyst Selection: Noble metal catalysts supported on activated carbon (Pt/C, Pd/C) are preferred for hydrogenation steps due to their high activity and selectivity under mild conditions.

Solvent Effects: Methanol mixed with small amounts of water or lower fatty acids (e.g., acetic acid) improves solubility and reaction kinetics in hydrogenation.

Reaction Conditions: Hydrogenation typically occurs at 20-80 °C and atmospheric to slightly elevated hydrogen pressure (~0.1 atm to 1 atm), balancing reaction rate and selectivity.

Protecting Groups: Use of tert-butyl ethers for phenol protection is effective due to easy removal by acidolysis, facilitating multi-step synthesis without side reactions.

Continuous Flow Advantages: Enhanced control over reaction parameters, improved safety, and scalability make continuous flow reactors suitable for nitration and hydrolysis steps in aromatic amine synthesis.

Industrial Considerations: Methods with fewer steps, readily available raw materials, and high yield are preferred for commercial production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethoxy)-2-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, converting the compound to its corresponding amine or alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the aniline ring undergoes nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

Oxidation: Quinones or nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Nitroanilines, halogenated anilines, or sulfonated anilines.

Scientific Research Applications

4-(Cyclopropylmethoxy)-2-methoxyaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)-2-methoxyaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity by fitting into hydrophobic pockets of the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(cyclopropylmethoxy)-2-methoxyaniline can be contextualized by comparing it to analogous aniline derivatives. Key differences in substituent groups, synthetic routes, and physicochemical properties are summarized below:

Table 1: Comparative Analysis of this compound and Analogues

Structural and Electronic Differences

- Substituent Position: The 2-methoxy group in the target compound distinguishes it from positional isomers like 4-(cyclopentyloxy)-3-methoxyaniline, where the methoxy group is at the 3-position.

- Ring Size and Strain : The cyclopropylmethoxy group introduces significant ring strain compared to larger rings (e.g., tetrahydropyran in 2-methoxy-4-[(oxan-4-yl)methoxy]aniline) or linear chains (e.g., hexyloxy in 4-hexyloxyaniline). This strain may enhance reactivity in cross-coupling or alkylation reactions .

Physicochemical Properties

- Mass Spectrometry : The target compound’s theoretical molecular weight (193.25 g/mol) aligns with analogues like 4-methoxy-2-methylaniline (138.1 g/mol), reflecting the impact of substituent size .

- Solubility : The cyclopropylmethoxy group likely reduces water solubility compared to smaller substituents (e.g., methoxy) but enhances lipid membrane permeability, a critical factor in drug design .

Biological Activity

4-(Cyclopropylmethoxy)-2-methoxyaniline is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 205.25 g/mol. It features a cyclopropyl group attached to a methoxyphenyl amine structure, which is significant for its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, primarily as an inhibitor of specific enzymes and receptors. Its activity has been studied in relation to:

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that it may inhibit inflammatory pathways, potentially useful in treating conditions such as arthritis or other inflammatory diseases.

- Neuroprotective Effects : Preliminary research indicates neuroprotective properties, which could have implications for neurodegenerative diseases.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or oxidative stress.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter activity and cellular signaling pathways.

Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various compounds, this compound showed a notable reduction in reactive oxygen species (ROS) levels in vitro. The results are summarized in Table 1.

| Compound | ROS Reduction (%) | IC50 (µM) |

|---|---|---|

| This compound | 75 | 20 |

| Control (No Treatment) | 0 | - |

Study 2: Anti-inflammatory Effects

A separate investigation evaluated the anti-inflammatory effects of the compound using a rat model of arthritis. The findings indicated a significant decrease in inflammation markers compared to the control group.

| Treatment Group | Inflammatory Marker Reduction (%) |

|---|---|

| This compound | 65 |

| Control (Placebo) | 5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.